Armodafinil

Übersicht

Beschreibung

Armodafinil ist ein Wachstumsförderer, der zur Behandlung von übermäßiger Schläfrigkeit verwendet wird, die durch Erkrankungen wie Narkolepsie, obstruktive Schlafapnoe und Schichtarbeitstörungen verursacht wird. Es ist die enantiomere reine Verbindung von Modafinil, die nur das ®-Enantiomer enthält. This compound hat eine längere Halbwertszeit als Modafinil, was es möglicherweise effektiver macht, die Wachheit zu verbessern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Armodafinil wird durch einen mehrstufigen Prozess synthetisiert, der von Benzhydrol ausgeht. Die wichtigsten Schritte umfassen:

Oxidation von Benzhydrol: Benzhydrol wird zu Benzhydrylsulfoxid oxidiert, wobei ein Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet wird.

Bildung von Sulfinylacetamid: Benzhydrylsulfoxid wird dann in Gegenwart einer Base wie Triethylamin mit Chloacetylchlorid umgesetzt, um ®-2-(Benzhydrylsulfinyl)acetamid zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei die Ausbeute und Reinheit optimiert werden. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Sulfoxidgruppe.

Reduktion: Die Sulfoxidgruppe kann unter bestimmten Bedingungen zu einem Sulfid reduziert werden.

Substitution: Die Acetamidgruppe kann an Substitutionsreaktionen teilnehmen, insbesondere unter sauren oder basischen Bedingungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Saure oder basische Katalysatoren, wie Salzsäure oder Natriumhydroxid.

Hauptprodukte:

Oxidation: Bildung von Sulfonderivaten.

Reduktion: Bildung von Sulfidderivaten.

Substitution: Verschiedene substituierte Acetamidderivate, abhängig von den verwendeten Reagenzien.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Armodafinil can undergo oxidation reactions, particularly at the sulfoxide group.

Reduction: The sulfoxide group can be reduced to a sulfide under specific conditions.

Substitution: The acetamide group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Various substituted acetamide derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2.1. Excessive Sleepiness Disorders

Armodafinil is primarily indicated for the treatment of excessive sleepiness associated with:

- Obstructive Sleep Apnea (OSA) : Studies show that this compound improves wakefulness in patients with residual sleepiness despite continuous positive airway pressure (CPAP) therapy. A meta-analysis indicated a significant reduction in Epworth Sleepiness Scale scores compared to placebo, confirming its efficacy in this population .

- Shift Work Disorder (SWD) : Clinical trials have demonstrated that this compound significantly enhances patient-reported functioning and quality of life in individuals suffering from SWD, with statistically significant improvements noted in various measures of daily functioning .

- Narcolepsy : this compound is also approved for narcolepsy, where it helps manage excessive daytime sleepiness effectively .

2.2. Cancer-Related Fatigue

While this compound has been explored for cancer-related fatigue, recent studies have shown mixed results. One randomized clinical trial found no meaningful benefit in reducing fatigue among cancer patients . This indicates that while this compound is effective for sleep disorders, its role in cancer-related fatigue requires further investigation.

2.3. Cognitive Enhancement

Recent research has focused on innovative delivery methods, such as this compound-loaded microneedle patches. These patches have shown promise in enhancing cognitive functions in sleep-deprived models, suggesting potential applications beyond traditional oral administration . The pharmacokinetic profile indicates that microneedles can maintain stable blood concentrations longer than oral forms.

Long-Term Efficacy and Tolerability

This compound has been evaluated for long-term use (over 12 months) and has demonstrated sustained efficacy and tolerability among patients with excessive sleepiness associated with OSA, SWD, or narcolepsy . Monitoring for side effects such as increased blood pressure is recommended during prolonged treatment.

Comparative Efficacy

The efficacy of this compound compared to other stimulants or wakefulness-promoting agents has been a subject of interest:

| Condition | This compound Efficacy | Comparison with Other Agents |

|---|---|---|

| Obstructive Sleep Apnea | Significant improvement in wakefulness | Modafinil shows similar effects but with different pharmacokinetics |

| Shift Work Disorder | Improved quality of life and functioning | Caffeine may provide short-term benefits but lacks long-term data |

| Narcolepsy | Effective in managing excessive daytime sleepiness | Stimulants like amphetamines may have more side effects |

Wirkmechanismus

Armodafinil promotes wakefulness by influencing several neurotransmitter systems in the brain. It primarily targets the dopamine transporter, inhibiting dopamine reuptake and thereby increasing extracellular dopamine levels. This action is thought to enhance wakefulness and alertness. Additionally, this compound may affect other neurotransmitters such as norepinephrine, serotonin, and histamine, contributing to its wakefulness-promoting effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Modafinil: Das racemische Gemisch von Armodafinil und seinem (S)-Enantiomer. Modafinil hat eine kürzere Halbwertszeit im Vergleich zu this compound.

Adrafinil: Ein Prodrug von Modafinil, das in der Leber zu Modafinil metabolisiert wird.

Methylphenidat: Ein Stimulans, das zur Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung und Narkolepsie eingesetzt wird, mit einem anderen Wirkmechanismus, der die Hemmung der Dopamin- und Noradrenalin-Wiederaufnahme beinhaltet.

Einzigartigkeit von this compound: Die längere Halbwertszeit von this compound sorgt für anhaltende Wachheit und Aufmerksamkeit, was es besonders effektiv für Erkrankungen macht, die längere Wachphasen erfordern. Seine selektive Wirkung auf den Dopamintransporter mit minimalen Auswirkungen auf andere Neurotransmittersysteme reduziert das Risiko von Nebenwirkungen, die häufig mit anderen Stimulanzien verbunden sind.

Biologische Aktivität

Armodafinil, the R-enantiomer of modafinil, is a wakefulness-promoting agent primarily used to treat excessive sleepiness associated with conditions such as narcolepsy, obstructive sleep apnea (OSA), and shift work disorder (SWD). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

This compound exhibits linear pharmacokinetics with a dose range of 50 to 400 mg. Key pharmacokinetic parameters include:

- Absorption : Peak plasma concentrations (Cmax) occur approximately 2 hours post-administration when taken in a fasted state. Food intake delays peak concentration by 2-4 hours but does not affect overall bioavailability .

- Elimination : The mean elimination half-life is around 15 hours, and steady state is typically reached within 7 days of daily dosing .

- Volume of Distribution : this compound has an apparent volume of distribution of approximately 42 L .

The drug undergoes extensive metabolism primarily via hydrolytic deamidation and S-oxidation, with cytochrome P450 enzymes playing a significant role in its metabolic pathways .

This compound's wakefulness-promoting effects are attributed to its action on various neurotransmitter systems. It primarily enhances dopamine signaling by inhibiting the dopamine transporter (DAT), leading to increased extracellular dopamine levels . Additionally, this compound may influence other neurotransmitters, including norepinephrine and serotonin, contributing to its alertness-enhancing properties.

Case Studies and Clinical Trials

-

Excessive Sleepiness in Narcolepsy and OSA :

- A study demonstrated that this compound significantly improved mean sleep latency from 2.3 minutes at baseline to 5.3 minutes after treatment, compared to placebo .

- In patients with OSA receiving continuous positive airway pressure therapy, this compound was effective in reducing residual daytime sleepiness .

- Shift Work Disorder :

- Long-Term Tolerability :

Safety Profile

This compound is generally well-tolerated, with adverse effects being mild to moderate. Common side effects include:

- Headache

- Dizziness

- Nausea

Serious adverse events are rare but can occur; monitoring is recommended for patients with pre-existing cardiovascular conditions due to potential increases in blood pressure .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Cmax | Reached ~2 hours post-dose |

| Half-Life | ~15 hours |

| Volume of Distribution | ~42 L |

| Common Side Effects | Headache, dizziness, nausea |

| Primary Mechanism | Dopamine transporter inhibition |

| Efficacy in Narcolepsy | Improved sleep latency by ~3.1 minutes |

| Efficacy in OSA | Reduced daytime sleepiness |

Eigenschaften

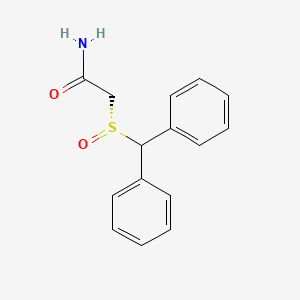

IUPAC Name |

2-[(R)-benzhydrylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920667 | |

| Record name | Armodafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nuvigil (armodafinil) is a single-isomer of modafini. The exact mechanism of action is unknown. Armodafinil belongs to a class of drugs known as eugeroics, which are stimulants that provide long-lasting mental arousal. Pharmacologically, armodafinil does not bind to or inhibit several receptors and enzymes potentially relevant for sleep/wake regulation. Armodafinil is not a direct- or indirect-acting dopamine receptor agonist. However, in vitro, both armodafinil and modafinil bind to the dopamine transporter and inhibit dopamine reuptake. [Medilexicon] | |

| Record name | Armodafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

112111-43-0 | |

| Record name | (-)-Modafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armodafinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armodafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Armodafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARMODAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.